molecular formula C15H22N2O5S B2369788 N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide CAS No. 1396746-05-6

N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide

Cat. No. B2369788
CAS RN: 1396746-05-6
M. Wt: 342.41
InChI Key: PPXYMGVFZVWKGA-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide, also known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthetic Methodologies and Catalysis

A Novel Synthetic Approach
A study by Mamedov et al. (2016) introduced a one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be applied to the synthesis of related oxalamide compounds through classical and novel rearrangement sequences. This approach is operationally simple and high yielding, making it a valuable tool for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Copper-Catalyzed Hydroxylation
Xia et al. (2016) demonstrated the use of a copper catalytic system for the hydroxylation of (hetero)aryl halides, employing N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide as a catalytic component. This method facilitated the conversion of various (hetero)aryl chlorides, bromides, and iodides into their hydroxylated counterparts under mild conditions, showing the potential utility of oxalamides in catalytic transformations (Xia et al., 2016).

Molecular Structures and Reactivity

Twinned Crystal Structure Analysis
Research by Štefanić et al. (2004) on the crystal structure of a racemic mixture of a similar oxalamide compound revealed insights into its molecular conformation and hydrogen bonding. This study highlights the potential for oxalamides to form dimeric structures through hydrogen bonding, which could influence their reactivity and application in material science (Štefanić et al., 2004).

Applications in Material Science

Affinitychromic Polythiophenes
Bernier et al. (2002) discussed the development of postfunctionalizable chromic polythiophenes, indicating the versatility of oxalamide derivatives in creating polymers that respond to different analytes through color changes. This work exemplifies the potential use of oxalamides in the development of high-throughput screening tools and drug discovery platforms (Bernier et al., 2002).

properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-15(20,9-23-4)8-16-13(18)14(19)17-10-5-6-11(21-2)12(7-10)22-3/h5-7,20H,8-9H2,1-4H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXYMGVFZVWKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)OC)OC)(CSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide

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